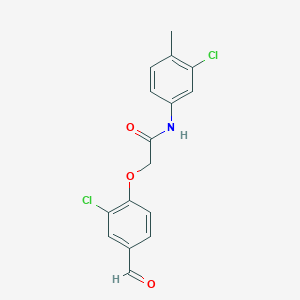
2-(2-chloro-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chloro-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of chloro, formyl, and phenoxy groups attached to an acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The reaction begins with the chlorination of a phenol derivative to form 2-chloro-4-formylphenol.
Acetamide Formation: The phenoxy intermediate is then reacted with an appropriate acetamide derivative under controlled conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the chlorination and acetamide formation reactions in a controlled environment.
Continuous Flow Processing: Employing continuous flow reactors to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
2-(2-chloro-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide can undergo various chemical reactions including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro groups.
Major Products Formed
Oxidation: Formation of 2-(2-chloro-4-carboxyphenoxy)-N-(3-chloro-4-methylphenyl)acetamide.
Reduction: Formation of 2-(2-chloro-4-hydroxyphenoxy)-N-(3-chloro-4-methylphenyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Biochemical Studies: Used as a probe to study enzyme interactions and biochemical pathways.
Medicine
Drug Development: Investigated for potential therapeutic applications due to its unique chemical structure.
Industry
Polymer Synthesis: Utilized in the synthesis of polymers with specific characteristics.
作用機序
The mechanism by which 2-(2-chloro-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloro and formyl groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 2-(2-chloro-4-formylphenoxy)-N-phenylacetamide
- 2-(2-chloro-4-formylphenoxy)-N-(4-methylphenyl)acetamide
- 2-(2-chloro-4-formylphenoxy)-N-(3-chloro-phenyl)acetamide
生物活性
2-(2-chloro-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide is an organic compound classified under acetamides. It features several functional groups, including chloro, formyl, and phenoxy groups, which contribute to its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study focusing on N-(substituted phenyl)-2-chloroacetamides demonstrated that these compounds effectively inhibited various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate effectiveness against Gram-negative bacteria such as Escherichia coli and fungi like Candida albicans .
The mechanism behind this activity is attributed to the lipophilicity of the compounds, which facilitates their penetration through bacterial membranes. The presence of halogenated substituents on the phenyl ring enhances this effect, making these compounds promising candidates for further development in antimicrobial therapies.
Anticancer Activity
In addition to antimicrobial properties, this compound may also exhibit anticancer activity. Similar compounds have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives display significant growth inhibition against colon carcinoma cell lines . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring are crucial for enhancing the anticancer efficacy of these compounds.
The biological activity of this compound is believed to involve interactions with molecular targets such as enzymes or receptors. The chloro and formyl groups play a critical role in binding to these targets, modulating their activity and potentially disrupting cellular processes in pathogens or cancer cells .
Case Studies
- Antimicrobial Testing : A comprehensive study evaluated the antimicrobial efficacy of various chloroacetamides against standard bacterial strains. The results indicated that compounds with halogenated substituents were more effective against Gram-positive bacteria compared to Gram-negative strains .
- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines demonstrated that certain derivatives of chloroacetamides exhibited IC50 values lower than established chemotherapeutic agents, indicating a strong potential for developing new anticancer drugs .
Data Table: Biological Activity Summary
| Compound Name | Activity Type | Target Organisms/Cells | IC50 Values | Notes |
|---|---|---|---|---|
| This compound | Antimicrobial | S. aureus, MRSA, E. coli, C. albicans | Varies by structure | Effective against Gram-positive bacteria |
| Similar Chloroacetamides | Anticancer | Colon carcinoma HCT-15 | < 10 µM | Significant growth inhibition observed |
特性
IUPAC Name |
2-(2-chloro-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c1-10-2-4-12(7-13(10)17)19-16(21)9-22-15-5-3-11(8-20)6-14(15)18/h2-8H,9H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKWLOMMALASFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














